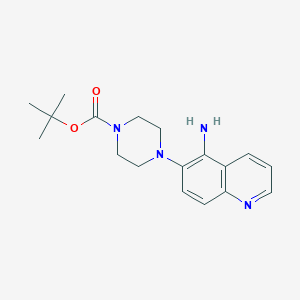

Tert-butyl 4-(5-aminoquinolin-6-YL)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-aminoquinolin-6-YL)piperazine-1-carboxylate (CAS: 1373233-21-6) is a piperazine-derived compound featuring a 5-aminoquinolin-6-yl substituent. Its molecular formula is C₁₉H₂₃N₅O₂, and it is characterized by a tert-butyl carbamate group, which serves as a protective moiety for the piperazine nitrogen during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)15-7-6-14-13(16(15)19)5-4-8-20-14/h4-8H,9-12,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFXNRELFUQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling is a cornerstone for introducing aryl-amino groups into heterocyclic systems. For this compound, the method involves coupling 6-bromo-5-nitroquinoline with tert-butyl piperazine-1-carboxylate under palladium catalysis.

Procedure :

-

Substrates : 6-Bromo-5-nitroquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq).

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Base : Cs₂CO₃ (2.5 eq).

-

Yield : 70–85% after nitro reduction (see Section 2).

Key Optimization :

-

Ligand selection (Xantphos vs. BINAP) impacts coupling efficiency. Xantphos provides superior steric control for quinoline systems.

-

Oxygen-free conditions are critical to prevent palladium oxidation.

Nitro Reduction Strategies

Catalytic Hydrogenation

Post-coupling nitro reduction is essential to obtain the aminoquinoline derivative.

Procedure :

-

Substrate : Tert-butyl 4-(5-nitroquinolin-6-yl)piperazine-1-carboxylate.

-

Conditions : H₂ (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C, 3 h.

-

Yield : 90–95%.

Challenges :

Alternative Reducing Agents

-

Fe/NH₄Cl : Economical but generates stoichiometric waste.

-

Na₂S₂O₄ : Selective for nitro groups but requires acidic conditions (pH 4–5).

Photocatalytic Direct Amination

Visible-Light-Mediated Coupling

Recent patents describe a one-step method using photocatalysts to directly couple 5-aminoquinoline with tert-butyl piperazine-1-carboxylate.

Procedure :

-

Substrates : 5-Aminoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.0 eq).

-

Catalyst : Acridine salt (0.1 eq), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.02 eq).

-

Oxidant : O₂ (balloon).

-

Yield : 94–95%.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Catalyst | Steps | Scalability |

|---|---|---|---|---|

| Buchwald-Hartwig + H₂ | 70–85% | Pd/Xantphos | 2 | Moderate |

| Photocatalytic Amination | 94–95% | Acridine/TEMPO | 1 | High |

| SNAr + Fe Reduction | 60–70% | None | 3 | Low |

Key Findings :

-

Photocatalytic methods outperform traditional coupling-reduction sequences in yield and step economy.

Process Chemistry Considerations

Purification Challenges

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group on the quinoline ring can be oxidized to form nitro or other oxidized derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(5-aminoquinolin-6-YL)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug development.

Synthesis of Anticancer Agents

The compound has been identified as an important precursor for synthesizing anticancer drugs. For instance, it is involved in the preparation of palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which is used in treating hormone receptor-positive breast cancer. The efficient synthesis methods that incorporate this compound have been reported to enhance yield and reduce byproducts, thus improving the overall process efficiency .

Research indicates that this compound exhibits notable biological activities, particularly against various bacterial strains.

Antibacterial Properties

Studies have shown that compounds related to this compound demonstrate antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This property highlights its potential use in developing new antibiotics to combat resistant strains .

Antitumor Activity

In vitro studies have suggested that derivatives of this compound can inhibit the proliferation of cancer cell lines, indicating potential antitumor effects. The mechanism of action may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Studies and Research Findings

Numerous studies have documented the synthesis and application of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminoquinolin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is widely utilized in drug discovery due to its synthetic versatility. Below is a comparative analysis of key analogs:

Analytical Characterization

- Crystallography : Tools like SHELX () and Mercury () are critical for resolving hydrogen-bonding networks (e.g., ) and crystal packing patterns .

- Purity: The main compound is reported at 95% purity (), comparable to analogs like tert-butyl 3-aminopyrrolidine-1-carboxylate (97% purity, ) .

Research Implications

- Medicinal Chemistry: The 5-aminoquinoline moiety in the main compound may offer advantages in targeting topoisomerases or antimicrobial targets, though direct activity data is lacking in the provided evidence.

- Material Science : Hydrogen-bonding patterns () and crystal packing () inform co-crystal design for improved drug formulations.

Biological Activity

Tert-butyl 4-(5-aminoquinolin-6-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, supported by various studies and findings.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 571188-59-5

The compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows it to engage with receptors and enzymes relevant to several diseases, particularly cancer and neurodegenerative disorders.

Anticancer Activity

This compound has shown promise as an anticancer agent. Its mechanism involves:

- Inhibition of Cell Proliferation : Studies indicate that derivatives of piperazine, including this compound, can inhibit cell growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells and other malignancies, outperforming traditional chemotherapeutics like bleomycin in certain assays .

- Induction of Apoptosis : The compound's ability to induce programmed cell death has been documented, suggesting its potential as a therapeutic agent in cancer treatment. The apoptotic pathways activated by this compound are crucial for its efficacy against tumor cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound:

- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

- Antioxidant Activity : The compound has exhibited antioxidant properties, which can protect neuronal cells from oxidative stress—a critical factor in neurodegenerative diseases .

Case Studies and Research Findings

A review of the literature reveals several studies examining the biological activity of related piperazine derivatives:

- Cytotoxicity Assays : In vitro studies have demonstrated that piperazine derivatives can significantly reduce cell viability in cancer cell lines such as FaDu (hypopharyngeal carcinoma) and others, indicating their potential for development into anticancer therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline-based compounds has shown that modifications to the piperazine ring can enhance biological activity. For example, the introduction of amino groups at specific positions has been linked to increased potency against cancer cells .

- Neuroprotective Studies : Investigations into the neuroprotective effects of similar compounds have shown promise in improving cognitive function in animal models of Alzheimer's disease through dual inhibition of cholinesterases and antioxidant mechanisms .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for coupling halogenated quinoline derivatives with tert-butyl piperazine-1-carboxylate in the synthesis of this compound?

- Methodological Answer : The coupling reaction typically employs a Buchwald-Hartwig amination or nucleophilic aromatic substitution. Key parameters include:

- Catalyst system : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for cross-coupling reactions .

- Solvent : 1,4-Dioxane or DMF at elevated temperatures (100–110°C) to enhance reactivity .

- Base : Cs₂CO₃ or K₂CO₃ to deprotonate intermediates and drive the reaction .

- Stoichiometry : A 1.5:1 molar ratio of piperazine derivative to halogenated quinoline ensures complete conversion .

Q. Which purification techniques are most effective for isolating the target compound from polar byproducts?

- Methodological Answer :

- Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 4:1 to 1:1) effectively separates polar impurities .

- Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity for crystalline intermediates .

- HPLC with C18 columns is recommended for final purification in bioactive derivative synthesis .

Q. How can researchers confirm the integrity of the Boc-protecting group during synthesis?

- Methodological Answer :

- FT-IR spectroscopy : Monitor the carbonyl stretch (~1680–1720 cm⁻¹) for Boc group stability .

- ¹H NMR : The tert-butyl singlet at δ 1.4–1.5 ppm should remain sharp; broadening indicates decomposition .

- LCMS : Track molecular ion peaks (e.g., [M+H]+) to detect premature deprotection .

Advanced Research Questions

Q. How can crystallographic data resolve conformational flexibility in derivatives of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL (via Olex2) for refinement, focusing on torsional angles of the piperazine-quinoline backbone to identify preferred conformations .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, N–H···N) influencing crystal packing .

- Twinned data handling : Employ SHELXD for structure solution if flexible substituents cause diffraction ambiguities .

Q. What strategies address contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 spectra to resolve overlapping signals in aromatic/piperazine regions .

- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish regioisomers or stereochemical ambiguities .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae when fragmentation patterns conflict with expected structures .

Q. Which computational tools predict the compound’s interaction with biological targets like kinases or efflux pumps?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., Bruton’s tyrosine kinase) to model binding modes, prioritizing the quinoline moiety for π-π stacking .

- Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues .

- Free-energy perturbation (FEP) : Calculate binding affinity changes for aminoquinoline modifications .

Q. How can stereochemical integrity be maintained during multi-step synthesis of chiral analogs?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to monitor enantiomeric excess (>98%) after asymmetric reductions .

- Circular dichroism (CD) : Validate configurations of intermediates with known stereocenters .

- X-ray crystallography : Assign absolute configuration for critical intermediates .

Methodological Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies, and how can reproducibility be improved?

- Critical Analysis :

- Catalyst loading : Higher Pd₂(dba)₃ (0.05–0.1 eq.) improves conversions in sterically hindered quinoline systems .

- Ligand selection : Biphenylphosphines (e.g., SPhos) outperform Xantphos in electron-deficient aryl bromides .

- Oxygen exclusion : Rigorous degassing of solvents minimizes catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.